N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
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Overview
Description
Scientific Research Applications
Catalysis and Synthesis
- Directed C-H Olefination : Research by Rakshit et al. demonstrates a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, where the N-O bond acts as an internal oxidant. This process is mild, practical, and yields valuable tetrahydroisoquinolinone products with high selectivity and efficiency (Rakshit et al., 2011).
Molecular Imaging
- Sigma-2 Receptor Probe : A study by Xu et al. involved radiolabeling benzamide analogues for evaluating sigma-2 receptor binding in vitro, offering a novel probe for studying these receptors (Xu et al., 2005).
Cellular Proliferation
- PET Imaging in Tumors : Dehdashti et al. conducted a study on the safety and efficacy of 18F-ISO-1 PET for imaging tumor proliferation, showing significant correlation between tumor uptake values and Ki-67, a marker for cellular proliferation (Dehdashti et al., 2013).
Anticonvulsant Activity
- Potential Anticonvulsant Compounds : Chan et al. identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity, providing new avenues for therapeutic research (Chan et al., 1998).
Medicinal Chemistry
- Synthesis of Quinazolinones : A practical and scalable synthesis route for YM758 monophosphate, an If channel inhibitor, was developed by Yoshida et al., demonstrating a significant improvement in the efficiency of synthesizing complex organic compounds (Yoshida et al., 2014).
Mechanism of Action
The mechanism of action for this compound is not specified in the sources I found.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-4-7-14-26-20-11-10-19(15-17(20)9-13-23(26)27)25-24(28)18-8-12-21(29-5-2)22(16-18)30-6-3/h8,10-12,15-16H,4-7,9,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKPOHKUURIIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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